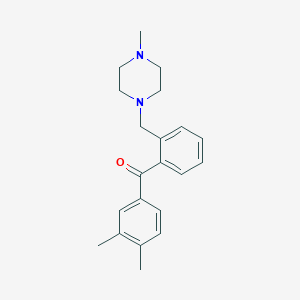

3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Description

3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring two methyl groups at the 3- and 4-positions of one aromatic ring and a 4-methylpiperazinomethyl group at the 2'-position of the second aromatic ring.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-8-9-18(14-17(16)2)21(24)20-7-5-4-6-19(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJFXABCJIGHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643880 | |

| Record name | (3,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-21-6 | |

| Record name | Methanone, (3,4-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzophenone Core

- Starting Materials: The benzophenone core with 3,4-dimethyl substitution can be synthesized via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and an appropriate aromatic compound or via coupling of substituted phenyl derivatives.

- Key Reaction: Friedel-Crafts acylation is a classical method to form benzophenone derivatives by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl3).

Introduction of the Piperazinomethyl Side Chain

- Key Intermediate: The 2'-position of the benzophenone ring is functionalized with a chloromethyl or bromomethyl group to serve as a leaving group for nucleophilic substitution.

- Nucleophilic Substitution: The chloromethylated benzophenone derivative is reacted with 4-methylpiperazine under nucleophilic substitution conditions to install the 4-methylpiperazinomethyl substituent.

- Reaction Conditions: Typically, this reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate substitution.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Purity is confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

- Commercially available samples report purity around 97%.

Detailed Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Friedel-Crafts acylation of 3,4-dimethylbenzoyl chloride with phenyl ring in presence of AlCl3 | Formation of 3,4-dimethylbenzophenone core |

| 2 | Chloromethylation at 2'-position using formaldehyde and HCl or paraformaldehyde with HCl gas | Introduction of chloromethyl group at 2' position |

| 3 | Nucleophilic substitution with 4-methylpiperazine in DMF at 80-120°C | Formation of 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

| 4 | Purification by recrystallization or column chromatography | Isolation of pure product |

This approach aligns with common synthetic routes for benzophenone derivatives bearing piperazine substituents, as seen in related pharmaceutical intermediates.

Research Findings and Optimization Notes

- Solvent Choice: DMF or DMSO are preferred for nucleophilic substitution due to their ability to dissolve both reactants and promote SN2 reactions.

- Temperature: Elevated temperatures (80–120°C) accelerate substitution but must be controlled to avoid decomposition.

- Molar Ratios: Excess 4-methylpiperazine can drive the substitution to completion.

- Purification: Recrystallization from methanol or ethyl acetate/petroleum ether mixtures yields high purity.

- Yield Considerations: Optimized reaction conditions can achieve yields above 70%, although exact yields vary by scale and reagent quality.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Notes |

|---|---|---|---|

| Benzophenone core synthesis | Friedel-Crafts acylation | 3,4-Dimethylbenzoyl chloride, AlCl3, aromatic compound | Classical acylation |

| Chloromethylation | Electrophilic substitution | Formaldehyde + HCl or paraformaldehyde + HCl gas | Introduces chloromethyl group |

| Piperazinomethyl substitution | Nucleophilic substitution (SN2) | 4-Methylpiperazine, DMF, 80-120°C | Key step for side chain installation |

| Purification | Recrystallization or chromatography | Methanol or ethyl acetate/petroleum ether | Ensures >97% purity |

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.45 g/mol

- Structural Features : The compound consists of two phenyl rings linked by a carbonyl group, with methyl groups at the 3 and 4 positions of one ring and a piperazine moiety attached via a methylene bridge at the 2' position of the other ring.

Opioid Receptor Research

DMMPB is primarily utilized in studies focusing on opioid receptors. Its unique structure allows researchers to investigate how the presence of methyl substituents affects antagonist properties at these receptors.

- Mechanism of Action : DMMPB acts as a nonselective opioid antagonist, demonstrating significant binding affinity to various opioid receptors. The methyl groups enhance its potency compared to analogs lacking these modifications.

Structure-Activity Relationship Studies

Research involving DMMPB often compares its activity with other compounds to elucidate structure-activity relationships (SAR). The findings suggest that compounds with both 3- and 4-methyl substituents exhibit enhanced antagonist activity, which is crucial for developing new therapeutic agents targeting opioid receptors.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of DMMPB:

- Opioid Antagonism Study : A study demonstrated that DMMPB exhibits potent antagonist properties against mu-opioid receptors, suggesting its potential application in treating opioid addiction and overdose scenarios.

- SAR Investigations : Research comparing DMMPB with other analogs revealed that modifications at the methyl positions significantly affect receptor binding affinity and antagonist potency, providing insights for drug design.

- Lead Compound Development : Due to its favorable pharmacological profile, DMMPB is being explored as a lead compound for developing novel therapeutic agents aimed at modulating opioid receptor activity.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzophenone Derivatives

Key Findings from Comparative Analysis

Piperazinemethyl Group: The tertiary amine in the piperazine moiety enhances solubility and enables hydrogen bonding, critical for interactions with enzyme active sites (e.g., COX-1 inhibition as seen in thiazole-containing benzophenones ).

Positional Effects :

- The 2'-position of the piperazinemethyl group in the target compound may influence steric interactions compared to 3'- or 4'-positioned analogs (e.g., 3,5-dimethyl-3'-piperazinemethyl derivative ). For instance, 2'-substitution could optimize spatial alignment with target receptors.

- Halogen positioning (e.g., 2,4-dichloro vs. 2-Cl-4-F) alters electronic distribution and steric bulk, affecting binding affinity and metabolic stability .

Biological Activity: Piperazinemethyl-containing derivatives, like the target compound, share mechanistic similarities with CAI, a benzophenone analog that inhibits calcium influx and arachidonic acid release in cancer cells . Halogen removal (as in the target) may reduce toxicity while retaining activity. Methyl groups may mimic the carboxymethylindole moiety of indomethacin in COX-1 inhibition, as suggested by docking studies of related benzophenones .

Environmental and Analytical Considerations: Halogenated derivatives (e.g., 2,4-dichloro or fluoro analogs) are more persistent in the environment, as noted for benzophenones in water systems . Non-halogenated derivatives like the target compound may offer greener alternatives. Extraction methods (e.g., DLLME-SFO with α-terpineol ) and HPLC analysis can differentiate these compounds based on substituent-driven retention times.

Biological Activity

3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention in various biological and chemical studies due to its potential applications in medicinal chemistry and photoprotection. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C21H26N2O

- Molecular Weight : 338.45 g/mol

- Structure : The compound features a benzophenone core with dimethyl and piperazine substituents, which may influence its biological interactions.

Pharmacological Activity

Research indicates that 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone exhibits various biological activities:

- Antioxidant Properties : Studies have shown that benzophenone derivatives can scavenge free radicals, thereby protecting cellular components from oxidative stress. This is particularly relevant in the context of skin protection against UV radiation.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds similar in structure have been reported to induce apoptosis in breast cancer cells by modulating signaling pathways associated with cell survival and death.

- Enzyme Inhibition : There is evidence that this compound can act as a kinase inhibitor, affecting pathways crucial for tumor growth and survival. Kinase inhibitors are significant in cancer therapy as they can block signals that promote cell division.

The mechanisms through which 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone exerts its biological effects include:

- Free Radical Scavenging : The presence of the piperazine moiety may enhance the electron-donating ability of the compound, allowing it to neutralize reactive oxygen species (ROS).

- Modulation of Cell Signaling Pathways : By inhibiting specific kinases, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Case Studies

Several studies have investigated the biological effects of compounds related to 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone:

- Study on Anticancer Effects :

- Photoprotective Effects :

- Toxicological Assessment :

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C21H26N2O |

| Molecular Weight | 338.45 g/mol |

| Antioxidant Activity | Yes |

| Anticancer Activity | Inhibits proliferation in cancer cells |

| Mechanism | Kinase inhibition; free radical scavenging |

| Toxicity | Requires further investigation |

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are recommended for 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, and how can its structural integrity be validated? A: Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation to introduce the benzophenone core, followed by alkylation or nucleophilic substitution to attach the 4-methylpiperazinomethyl group. Key intermediates should be purified via column chromatography. Structural confirmation requires 1H/13C NMR to verify substituent positions, IR spectroscopy for functional group analysis (e.g., ketone C=O stretch at ~1650 cm⁻¹), and HPLC (≥95% purity). For example, analogous benzophenone derivatives were synthesized using Suzuki coupling and validated via NMR and elemental analysis .

Advanced Experimental Design

Q: How should researchers design pharmacokinetic studies to evaluate this compound’s absorption and metabolism? A: Prioritize solubility profiling (e.g., in PBS or DMSO) and stability assays under physiological conditions (pH 7.4, 37°C). Use LC-MS/MS for quantification in plasma and tissues, with calibration curves spanning expected concentrations. Incorporate Caco-2 cell monolayers to assess intestinal permeability and hepatocyte incubations to identify metabolic pathways (e.g., CYP450-mediated oxidation). Reference methods from benzophenone-3 (BP3) analysis, where HPLC was employed to track metabolites .

Data Contradiction Analysis

Q: How can conflicting reports about this compound’s receptor-binding affinity be resolved? A: Discrepancies may arise from assay conditions (e.g., buffer composition, temperature) or compound purity. Standardize protocols:

- Use radioligand binding assays (e.g., with ³H-labeled ligands) to minimize interference.

- Validate purity via HPLC-UV/HRMS and confirm batch-to-batch consistency.

- Cross-reference with computational docking studies (e.g., AutoDock Vina ) to predict binding modes to targets like serotonin or dopamine receptors, as seen in related piperazine derivatives .

Mechanistic Studies

Q: What strategies elucidate the mechanism of action of this compound in neurological systems? A: Combine in vitro electrophysiology (e.g., patch-clamp assays on neuronal cells) with Western blotting to assess downstream signaling (e.g., phosphorylation of CREB or ERK1/2). For receptor profiling, employ β-arrestin recruitment assays (e.g., TRUPATH platform) to identify GPCR interactions. Molecular dynamics simulations (e.g., GROMACS ) can model ligand-receptor stability, as applied to benzodiazepine analogs .

Safety and Handling

Q: What safety protocols are critical when handling this compound in the laboratory? A: Follow OSHA guidelines for piperazine derivatives:

- Use fume hoods and nitrile gloves to avoid dermal exposure.

- Store at 2–8°C under inert gas (e.g., argon) to prevent degradation.

- Dispose of waste via neutralization (e.g., with dilute acetic acid) before incineration. Training in chemical hygiene plans , as outlined in academic safety modules, is essential .

Computational Modeling

Q: How can computational methods predict this compound’s physicochemical properties? A: Use QSAR models (e.g., via MOE or Schrodinger) to estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., AMBER ) can assess membrane permeability. PubChem-derived data (e.g., InChI key, topological polar surface area) for structurally similar compounds, such as 3,5-dinitro-4-benzylpiperazinyl ketone, provide benchmarks .

Biological Assay Optimization

Q: What steps optimize in vitro assays for evaluating enzyme inhibition by this compound? A:

- Perform dose-response curves (1 nM–100 µM) with triplicate measurements.

- Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO ≤0.1%).

- Use fluorescence-based assays (e.g., Z’-factor ≥0.5) for high-throughput screening. For example, benzophenone-3 (BP3) was tested for estrogenic activity via luciferase reporter assays .

Structural-Activity Relationships (SAR)

Q: What methodologies establish SAR for derivatives of this compound? A: Synthesize analogs with modified substituents (e.g., halogenation at the benzophenone ring or piperazine N-alkylation). Test in vitro potency (e.g., IC50 values) against target enzymes and correlate with computational descriptors (e.g., Hammett σ constants). A study on 3,5-diaminophenyl benzophenones demonstrated SAR via Suzuki coupling and activity profiling .

Notes

- References : Ensure citations align with peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) or authoritative databases (PubChem). Avoid non-academic sources like BenchChem.

- Methodological Rigor : Emphasize reproducibility via standardized protocols and cross-validation with orthogonal techniques (e.g., NMR + HRMS).

- Advanced Techniques : For mechanistic studies, integrate multi-omics approaches (e.g., proteomics or metabolomics) to capture systemic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.